
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) is a complex compound that combines the properties of tripotassium citrate and iron(3+). This compound is known for its chelating abilities and is used in various scientific and industrial applications. It is a white crystalline powder that is highly soluble in water and glycerol but insoluble in alcohol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) typically involves the reaction of citric acid with potassium hydroxide to form tripotassium citrate. This is followed by the addition of an iron(3+) salt, such as ferric chloride, to form the final complex. The reaction conditions usually involve maintaining a specific pH and temperature to ensure the complete formation of the compound .
Industrial Production Methods
In industrial settings, the production of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) involves large-scale reactions in controlled environments. The process includes the use of high-purity reagents and precise control of reaction parameters to achieve high yields and purity. The final product is then crystallized, filtered, and dried to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) undergoes various chemical reactions, including:
Oxidation: The iron(3+) component can participate in redox reactions, acting as an oxidizing agent.
Chelation: The citrate component can chelate metal ions, forming stable complexes.
Substitution: The compound can undergo substitution reactions where ligands around the iron center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) include reducing agents like sodium borohydride, oxidizing agents like hydrogen peroxide, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions at controlled pH and temperature .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions may yield iron(2+) complexes, while oxidation reactions may produce higher oxidation state species .
Applications De Recherche Scientifique
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) has a wide range of scientific research applications:
Chemistry: Used as a chelating agent in various chemical reactions and processes.
Biology: Employed in studies involving metal ion transport and storage.
Medicine: Investigated for its potential use in treating iron deficiency and as a component in certain pharmaceuticals.
Industry: Utilized in electroplating, water treatment, and as a buffering agent in various industrial processes
Mécanisme D'action
The mechanism of action of tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) involves its ability to chelate metal ions and participate in redox reactions. The citrate component binds to metal ions, forming stable complexes, while the iron(3+) component can undergo redox reactions, influencing various biochemical and chemical pathways. These properties make it useful in applications requiring metal ion regulation and redox activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trisodium citrate: Similar in structure but contains sodium instead of potassium.
Ferric citrate: Contains iron(3+) but lacks the tripotassium component.
Calcium citrate: Contains calcium instead of iron and potassium
Uniqueness
Tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) is unique due to its combination of potassium and iron(3+) ions, providing both chelating and redox properties. This dual functionality makes it particularly valuable in applications requiring both metal ion chelation and redox activity .
Propriétés
Numéro CAS |
93776-70-6 |
|---|---|
Formule moléculaire |
C24H20Fe3K3O28 |
Poids moléculaire |
1041.2 g/mol |
Nom IUPAC |
tripotassium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) |
InChI |
InChI=1S/4C6H8O7.3Fe.3K/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q;;;;3*+3;3*+1/p-12 |
Clé InChI |
MGSZEHDEEXNSRW-UHFFFAOYSA-B |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Fe+3].[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromoethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12684898.png)
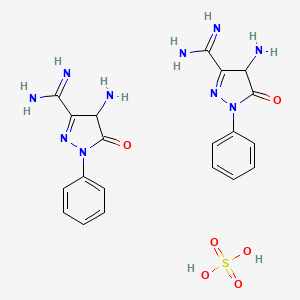


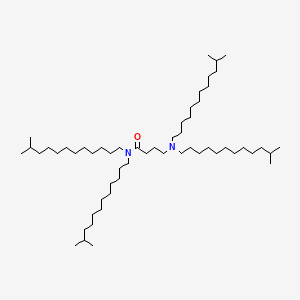

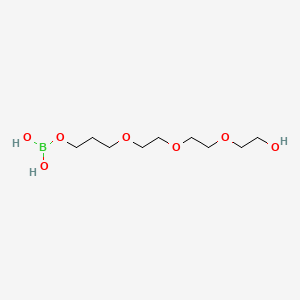
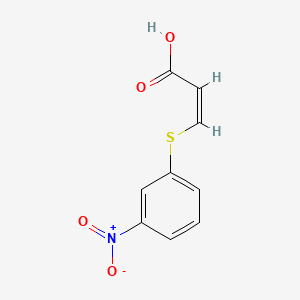

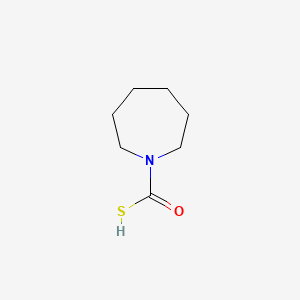
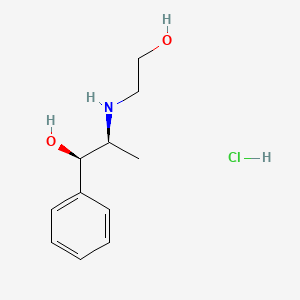

![Diethylmethyl[2-[(1-oxoallyl)oxy]propyl]ammonium chloride](/img/structure/B12685003.png)

